molecular formula C8H8N4S2 B12677904 4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide CAS No. 5142-28-9

4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide

Cat. No.: B12677904
CAS No.: 5142-28-9
M. Wt: 224.3 g/mol
InChI Key: VLNWOZJSFXDEMI-UHFFFAOYSA-N
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Description

4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide is a heterocyclic compound that features an imidazo-pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, such as using phosphorus oxychloride for chlorination followed by amination with ammonia in ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the allylthio or hydrosulfide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

5142-28-9

Molecular Formula

C8H8N4S2

Molecular Weight

224.3 g/mol

IUPAC Name

4-prop-2-enylsulfanyl-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione

InChI

InChI=1S/C8H8N4S2/c1-2-3-14-8-6-5(9-4-10-6)7(13)11-12-8/h2,4H,1,3H2,(H,9,10)(H,11,13)

InChI Key

VLNWOZJSFXDEMI-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NNC(=S)C2=C1NC=N2

Origin of Product

United States

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